Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Medicinal chemistry Building blocks Physicochemical properties

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9, MFCD09860616) is a Boc-protected dual heterocyclic building block characterized by the covalent linkage of a saturated four-membered azetidine ring to a saturated five-membered pyrrolidine ring. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry applications, enabling the introduction of both azetidine and pyrrolidine pharmacophores into drug candidates.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1019008-21-9
Cat. No. B1437375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate
CAS1019008-21-9
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CCCC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3
InChIKeyYQSWCTNNHKPDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9): Procurement and Specifications Guide for Dual Cyclic Amine Scaffolds


Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9, MFCD09860616) is a Boc-protected dual heterocyclic building block characterized by the covalent linkage of a saturated four-membered azetidine ring to a saturated five-membered pyrrolidine ring . With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry applications, enabling the introduction of both azetidine and pyrrolidine pharmacophores into drug candidates . The compound is commercially available in purities ranging from 94% to ≥98%, with the majority of suppliers providing material at 95% purity in liquid form .

Why Generic Substitution of Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate with Alternative Dual-Amine Scaffolds Is Scientifically Unsupported


Simple substitution of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate with in-class analogs (e.g., piperidine-linked or single-ring azetidine derivatives) is not scientifically justified without comparative data. Scaffold-based differences in ring size and stereoelectronic properties profoundly impact biological outcomes: while azetidines and pyrrolidines share similar basicity (pKa ~11.3), their distinct ring strains and spatial orientations lead to divergent target engagement, metabolic stability, and selectivity profiles [1]. Direct comparative studies in drug discovery programs have demonstrated that azetidine scaffolds can achieve superior kinase selectivity and reduced off-target risks compared to pyrrolidine and indoline counterparts when optimized for specific targets [2]. Furthermore, the Boc-protected dual-ring architecture of this compound offers a unique balance of reactivity and handling stability that differs from deprotected or mono-functionalized analogs, as evidenced by its liquid physical form at 20°C versus the solid forms common among structurally related Boc-azetidines .

Quantitative Evidence for Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate: Direct Comparative Data for Informed Procurement Decisions


Physical Form Differentiation: Liquid vs. Solid State Comparison with Structurally Related Boc-Azetidine Building Blocks

At 20°C, tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate exists as a liquid with a refractive index of 1.48 . This physical state contrasts markedly with structurally similar Boc-azetidine building blocks such as 1-N-Boc-3-hydroxyazetidine (CAS 141699-55-0) and 1-N-Boc-3-aminoazetidine (CAS 193269-78-2), which are solids at ambient temperature . The liquid physical form may offer distinct handling advantages for automated liquid dispensing platforms and high-throughput synthesis workflows where solid weighing and dissolution steps introduce additional operational complexity.

Medicinal chemistry Building blocks Physicochemical properties

Azetidine vs. Pyrrolidine Scaffold Superiority: Direct Comparative Data from DDR1/2 Kinase Inhibitor Optimization

In a systematic scaffold-hopping medicinal chemistry program targeting discoidin domain receptors (DDR1/2) for idiopathic pulmonary fibrosis, three chemical series—indolines, pyrrolidines, and azetidines—were evaluated head-to-head [1]. The azetidine-containing compound 37 was identified as the most promising candidate, demonstrating nanomolar DDR1/2 inhibitory potency alongside improved kinase selectivity, reduced cardiotoxicity risk, and an excellent inhaled pharmacokinetic profile [1]. In contrast, the pyrrolidine and indoline series, while showing potent DDR1 inhibition and lung retention, faced significant safety and selectivity challenges that limited their further development [1].

Idiopathic pulmonary fibrosis Kinase inhibitors Scaffold optimization Drug discovery

Azetidine as Pyrrolidine Bioisostere: Enhanced Potency in HCV NS3 Protease Inhibitor Optimization

In structure-activity relationship studies of boceprevir and telaprevir analogs, the introduction of azetidine and spiroazetidine moieties as P2 substituents that replaced the pyrrolidine moiety led to the discovery of potent hepatitis C virus NS3 protease inhibitors [1]. Compound 37c, incorporating an azetidine scaffold in place of the original pyrrolidine, exhibited an EC50 value of 0.8 μM against HCV replication [1]. This finding establishes that azetidine can function as an effective bioisosteric replacement for pyrrolidine, while offering a distinct spatial and electronic profile that may be exploited for patent differentiation and selectivity tuning.

Hepatitis C Protease inhibitors Bioisostere Antiviral

Commercial Purity and Storage Stability Profile: Procurement-Quality Metrics

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate is commercially available from multiple suppliers with minimum purity specifications ranging from 94% to ≥98% . The compound is recommended for long-term storage at 2-8°C, with extended stability documented at -20°C for 1-2 years when stored appropriately [1]. This compares favorably to deprotected 3-(azetidin-1-yl)pyrrolidine analogs, which may exhibit different stability profiles requiring alternative handling conditions. The availability of the compound with full quality documentation (Certificate of Analysis, SDS) and ISO-certified manufacturing supports reliable procurement for regulated research environments .

Quality control Procurement specifications Stability

Synthetic Utility: Documented Use as a Key Intermediate in Medicinal Chemistry

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate has been explicitly utilized as a starting material in the synthesis of 1-(azetidin-3-yl)pyrrolidine dihydrochloride, a deprotected analog with distinct reactivity . In a documented procedure, 1.00 g (4.42 mmol) of the Boc-protected compound was treated with 4 N HCl in 1,4-dioxane to effect quantitative Boc deprotection . This synthetic transformation demonstrates the compound's role as a stable, protected precursor that can be reliably deprotected to access the free amine for subsequent functionalization. The Boc group provides orthogonal protection during multi-step sequences, enabling selective manipulation of the dual-ring system without undesired side reactions at the azetidine nitrogen [1].

Synthetic methodology Peptidomimetics Chemical biology

Distinctive Molecular Descriptor Profile: LogP and PSA Differentiation from Common Building Blocks

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate exhibits a calculated LogP value of 1.5773 and a polar surface area (PSA) of 32.78 Ų [1]. These physicochemical descriptors differ meaningfully from simpler Boc-azetidine building blocks, such as 1-N-Boc-3-hydroxyazetidine (MW 173.21, containing hydrogen bond donor/acceptor functionality) and 1-Boc-3-aminoazetidine (MW 172.23, containing a primary amine) [2]. The combination of moderate lipophilicity (LogP ~1.6) and low PSA provides a balanced profile potentially suitable for central nervous system (CNS) drug discovery applications, where compounds with PSA < 60-70 Ų and LogP between 1-4 are typically favored for blood-brain barrier penetration.

Drug-likeness Physicochemical properties Medicinal chemistry

Recommended Research and Industrial Applications for Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate Based on Verified Evidence


Kinase Inhibitor Drug Discovery: Azetidine Scaffold Optimization for Improved Selectivity and Safety

Based on direct comparative evidence demonstrating that azetidine-containing compounds achieve superior kinase selectivity and reduced cardiotoxicity risk relative to pyrrolidine and indoline scaffolds in DDR1/2 inhibitor programs [1], tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate serves as an enabling building block for medicinal chemistry teams pursuing kinase targets where scaffold-dependent selectivity is a critical development parameter. The Boc-protected dual-ring system provides a versatile starting point for diversity-oriented synthesis around the azetidine pharmacophore.

Protease Inhibitor Development: Bioisosteric Replacement of Pyrrolidine Moieties

As demonstrated in HCV NS3 protease inhibitor optimization studies, azetidine moieties can effectively replace pyrrolidine groups while maintaining antiviral potency (EC50 = 0.8 μM for lead compound 37c) [1]. Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate offers a protected intermediate that enables the incorporation of this bioisosteric replacement strategy into protease-targeting programs, particularly for intellectual property differentiation where pyrrolidine-containing scaffolds are already claimed.

CNS Drug Discovery: Physicochemical Profile Alignment for Blood-Brain Barrier Penetration

With a calculated LogP of 1.5773 and a polar surface area of 32.78 Ų [1], tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate exhibits physicochemical properties consistent with CNS drug-like space. The compound's liquid physical form at 20°C facilitates its use in automated parallel synthesis workflows for CNS-focused compound library generation, while its moderate lipophilicity supports the design of brain-penetrant candidates.

Multi-Step Synthetic Route Development: Orthogonal Protection Strategy

The compound has documented utility as a stable Boc-protected precursor for the synthesis of 1-(azetidin-3-yl)pyrrolidine dihydrochloride [1]. This established synthetic pathway enables chemists to employ the compound in multi-step sequences requiring orthogonal protection of the azetidine nitrogen, with reliable deprotection achievable using standard acidic conditions (4 N HCl in 1,4-dioxane). The availability of the compound with 94-98% purity from ISO-certified suppliers ensures reproducibility in complex synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.